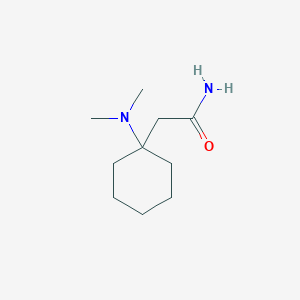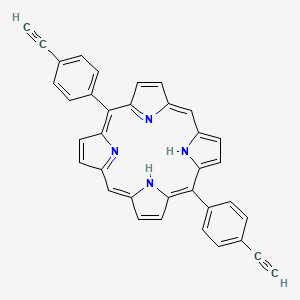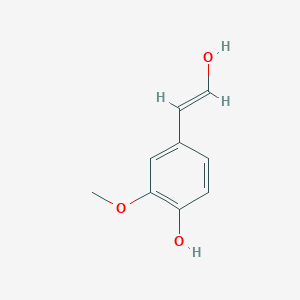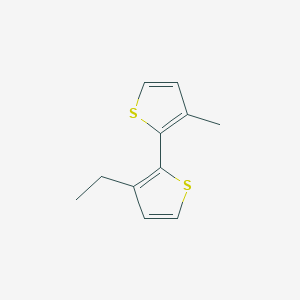
3-Ethyl-3'-methyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3’-methyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. Thiophene itself is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of ethyl and methyl groups on the thiophene rings makes 3-Ethyl-3’-methyl-2,2’-bithiophene a unique derivative with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3’-methyl-2,2’-bithiophene can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 3-ethylthiophene-2-boronic acid with 3’-methyl-2-bromothiophene in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses 3-ethyl-2-trimethylstannylthiophene and 3’-methyl-2-bromothiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 3-Ethyl-3’-methyl-2,2’-bithiophene typically involves large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3’-methyl-2,2’-bithiophene undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
3-Ethyl-3’-methyl-2,2’-bithiophene has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Material Science: Employed in the synthesis of conductive polymers and materials for solar cells.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Ethyl-3’-methyl-2,2’-bithiophene in various applications involves its ability to participate in π-π interactions and electron transfer processes. In organic electronics, the compound acts as a hole transport material, facilitating the movement of positive charges through the device . In medicinal chemistry, its mechanism of action may involve interaction with specific molecular targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without the ethyl and methyl substituents.
3,3’-Dimethyl-2,2’-bithiophene: A similar compound with two methyl groups instead of ethyl and methyl groups.
3,3’-Diethyl-2,2’-bithiophene: A similar compound with two ethyl groups.
Uniqueness
3-Ethyl-3’-methyl-2,2’-bithiophene is unique due to the presence of both ethyl and methyl groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and material science .
Properties
Molecular Formula |
C11H12S2 |
|---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-(3-ethylthiophen-2-yl)-3-methylthiophene |
InChI |
InChI=1S/C11H12S2/c1-3-9-5-7-13-11(9)10-8(2)4-6-12-10/h4-7H,3H2,1-2H3 |
InChI Key |
IBSIJUQKPLJSLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C2=C(C=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


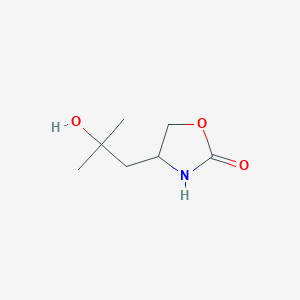
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
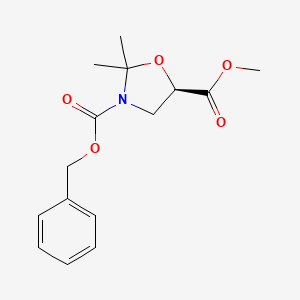
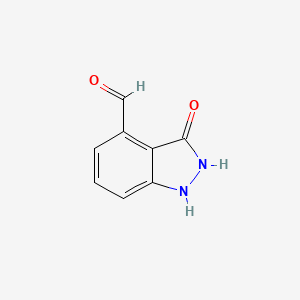
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)

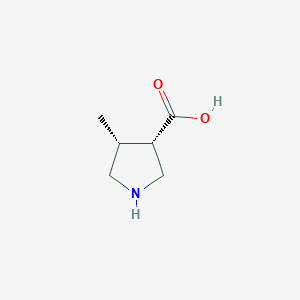
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
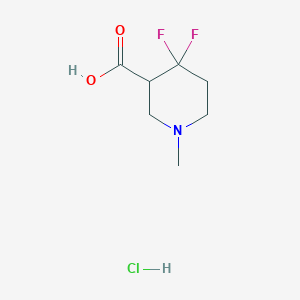
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
